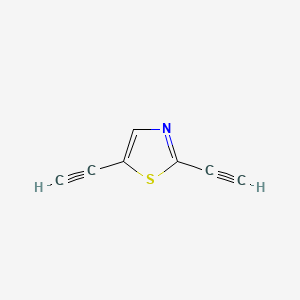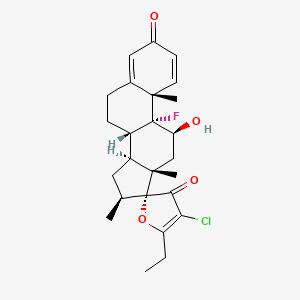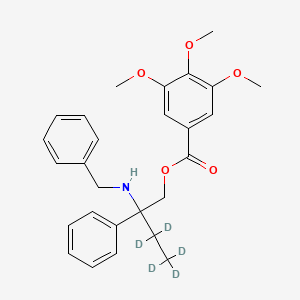
N-Benzy N,N-Didesmethyl Trimebutine-d5
説明
“N-Benzy N,N-Didesmethyl Trimebutine-d5” is a compound used in neurology research . It has the molecular formula C27H26D5NO5 and a molecular weight of 454.57 . It is associated with various research areas such as GABA receptors, neurological drugs, neurotransmission, Alzheimer’s, depression, epilepsy, memory, learning and cognition, Parkinson’s, schizophrenia, addiction, sleep, stress and anxiety, stroke, pain, and inflammation .
Molecular Structure Analysis
The molecular structure of “N-Benzy N,N-Didesmethyl Trimebutine-d5” is based on its molecular formula, C27H26D5NO5 . The compound is a stable isotope labelled version of N-Benzy N,N-Didesmethyl Trimebutine .Physical And Chemical Properties Analysis
“N-Benzy N,N-Didesmethyl Trimebutine-d5” has a molecular weight of 454.57 and a molecular formula of C27H26D5NO5 . It is a neat product, meaning it is in its pure form without any additives or solvents .科学的研究の応用
Antinociceptive Effects
N-Benzy N,N-Didesmethyl Trimebutine-d5 is related to trimebutine, which has shown antinociceptive effects. For example, the antinociceptive action of systemic (S)-N-desmethyl trimebutine, a stereoisomer of trimebutine's main metabolite, was studied in a rat model of neuropathic pain. It demonstrated dose-dependent antinociceptive effects, suggesting potential usefulness in treating aspects of neuropathic pain (Kayser et al., 1999).
Analytical Methodologies
Analytical methods are crucial in studying drugs like trimebutine and its derivatives. For instance, spectrophotometric and liquid chromatographic techniques have been developed for determining trimebutine maleate in the presence of its degradation products (El-Gindy et al., 2003). Another study established a rapid, selective, and sensitive ion-pairing reversed-phase HPLC method for simultaneous determination of trimebutine and its major metabolite, N-monodesmethyltrimebutine, in rat and human plasma (Joo et al., 1999).
Gastrointestinal Motility Modulation
Trimebutine is used in treating hypermotility and hypomotility disorders of the gastrointestinal tract. Research suggests that trimebutine can modulate gastrointestinal motility, potentially giving insight into developing new prokinetic agents (Lee & Kim, 2011).
Pharmacokinetics and Bioequivalence
Understanding the pharmacokinetics and bioequivalence of drugs like trimebutine is essential for clinical applications. For instance, a study evaluated the pharmacokinetics of trimebutine and its main active metabolite in human plasma, which is crucial for pharmacokinetic studies (Lavit et al., 2000). Another study involved a bioequivalence study of two formulations of trimebutine maleate in healthy volunteers (Jhee et al., 2007).
Opioid Receptor Interactions
Trimebutine's interactions with opioid receptors indicate its potential therapeutic applications. A study showed that trimebutine and N-desmethyl trimebutine have higher affinities for the mu-opioid receptor subtype, classifying them as weak opioid agonists (Roman et al., 1987).
Synthesis and Characterization
Research also focuses on the synthesis and characterization of trimebutine and its metabolites. For example, a study described the synthesis of carbon-14- and deuterium-labeled trimebutine and its metabolites (Miura et al., 1988). Another study focused on the synthesis of the main bioactive metabolite of trimebutine maleate (Martin et al., 2000).
作用機序
Target of Action
N-Benzy N,N-Didesmethyl Trimebutine-d5 is an isotope labelled analog of N-Benzy N,N-Didesmethyl Trimebutine . The primary targets of this compound are opioid receptors .
Mode of Action
The compound interacts with its targets, the opioid receptors, and acts as a potential opioid receptor agonist . This means it binds to these receptors and activates them, which can lead to various physiological responses.
Biochemical Pathways
Given its role as an opioid receptor agonist , it can be inferred that it likely affects pathways related to pain perception and response.
Result of Action
As an opioid receptor agonist , it can be inferred that activation of these receptors could lead to decreased perception of pain at the cellular level.
将来の方向性
The use of “N-Benzy N,N-Didesmethyl Trimebutine-d5” in neurology research suggests that it may have potential applications in the study and treatment of various neurological conditions . Its role in neurotransmission and its association with various neurological conditions such as Alzheimer’s, depression, epilepsy, Parkinson’s, schizophrenia, and others suggest potential future directions for research .
特性
IUPAC Name |
[2-(benzylamino)-3,3,4,4,4-pentadeuterio-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO5/c1-5-27(22-14-10-7-11-15-22,28-18-20-12-8-6-9-13-20)19-33-26(29)21-16-23(30-2)25(32-4)24(17-21)31-3/h6-17,28H,5,18-19H2,1-4H3/i1D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPNVWKMCVDPAT-RPIBLTHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzy N,N-Didesmethyl Trimebutine-d5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



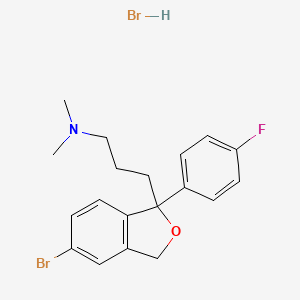


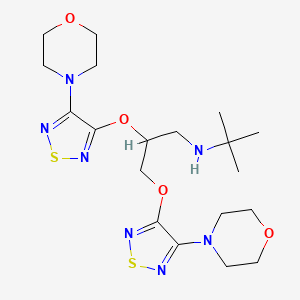
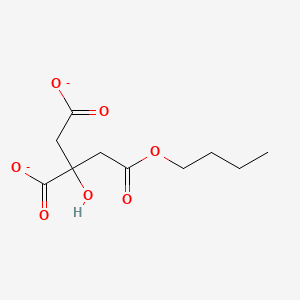
![2-[4-(Carboxymethyl)-5-oxo-2-phenyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B569844.png)
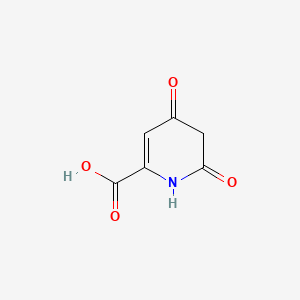
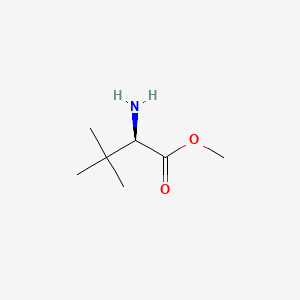
![4,5-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B569848.png)
